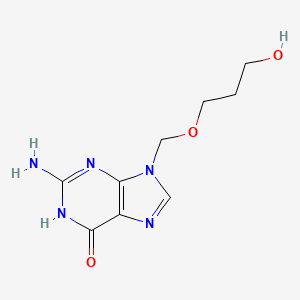

2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one

Description

2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one is a synthetic nucleoside analog that has garnered significant attention due to its potent antiviral properties. It is particularly effective against viruses in the herpes family, including cytomegalovirus and herpes simplex virus. This compound is structurally similar to guanine, one of the four main nucleobases found in DNA and RNA, which allows it to interfere with viral DNA replication.

Propriétés

Numéro CAS |

59278-13-6 |

|---|---|

Formule moléculaire |

C9H13N5O3 |

Poids moléculaire |

239.23 g/mol |

Nom IUPAC |

2-amino-9-(3-hydroxypropoxymethyl)-1H-purin-6-one |

InChI |

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(16)13-9)11-4-14(7)5-17-3-1-2-15/h4,15H,1-3,5H2,(H3,10,12,13,16) |

Clé InChI |

YZPZJYIBJTVVKO-UHFFFAOYSA-N |

SMILES canonique |

C1=NC2=C(N1COCCCO)N=C(NC2=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one typically involves the reaction of guanine with 3-chloropropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the guanine molecule, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide, and the product is purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride, to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as sodium iodide or ammonia can be used for substitution reactions.

Major Products Formed:

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted derivatives of 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one

Applications De Recherche Scientifique

2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology: The compound is used to study the mechanisms of viral replication and the development of antiviral drugs.

Medicine: It is a key component in the development of antiviral therapies, particularly for treating infections caused by herpesviruses.

Industry: The compound is used in the production of antiviral medications and as a research tool in pharmaceutical development .

Mécanisme D'action

The primary mechanism of action of 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition is primarily due to the formation of 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one triphosphate, which competes with deoxyguanosine triphosphate for incorporation into the viral DNA. The compound selectively inhibits viral DNA polymerase, with minimal effects on host cellular DNA polymerases .

Comparaison Avec Des Composés Similaires

Acyclovir: Another nucleoside analog with potent antiviral activity against herpesviruses.

Ganciclovir: Similar to 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one, it is used to treat cytomegalovirus infections.

Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.

Uniqueness: 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one is unique in its ability to inhibit a broad spectrum of herpesviruses with high potency. Unlike acyclovir, which primarily targets herpes simplex virus, 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one is effective against a wider range of viruses, including cytomegalovirus. Additionally, its mechanism of action involves selective inhibition of viral DNA polymerase, making it a valuable tool in antiviral therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.